molecular formula C26H23N3O2 B5356647 (Z)-2-(1H-benzimidazol-2-yl)-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enenitrile

(Z)-2-(1H-benzimidazol-2-yl)-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enenitrile

Cat. No.: B5356647
M. Wt: 409.5 g/mol
InChI Key: YWMQVUKYBLQLMB-STZFKDTASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(1H-benzimidazol-2-yl)-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enenitrile is a synthetic organic compound that features a benzimidazole core linked to a substituted phenyl group through a propenenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(1H-benzimidazol-2-yl)-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enenitrile typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Substitution on the Phenyl Ring: The substituted phenyl group can be introduced through a series of electrophilic aromatic substitution reactions, where the ethoxy and methoxy groups are added using appropriate reagents.

    Coupling Reaction: The final step involves the coupling of the benzimidazole core with the substituted phenyl group through a propenenitrile linkage. This can be achieved using a Heck reaction or a similar cross-coupling reaction under palladium catalysis.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalyst Selection: Choosing an efficient catalyst for the coupling reaction.

    Reaction Temperature and Pressure: Optimizing temperature and pressure conditions to favor the desired product.

    Purification Techniques: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole core or the phenyl ring.

    Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can take place on the phenyl ring or the benzimidazole core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens, alkylating agents, nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Oxidized derivatives of the benzimidazole or phenyl ring.

    Reduction Products: Amines or other reduced forms of the nitrile group.

    Substitution Products: Substituted derivatives with new functional groups on the phenyl ring or benzimidazole core.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Biological Probes: Used in the study of biological systems due to its ability to interact with biomolecules.

    Enzyme Inhibition: Potential inhibitor of specific enzymes, useful in biochemical research.

Medicine

    Pharmaceutical Development: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.

Industry

    Materials Science: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (Z)-2-(1H-benzimidazol-2-yl)-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enenitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-(1H-benzimidazol-2-yl)-3-phenylprop-2-enenitrile: Lacks the substituted phenyl group, making it less complex.

    (Z)-2-(1H-benzimidazol-2-yl)-3-[4-methoxyphenyl]prop-2-enenitrile: Contains a simpler methoxyphenyl group instead of the more complex substituted phenyl group.

Uniqueness

The unique combination of the benzimidazole core with the substituted phenyl group and the propenenitrile linkage gives (Z)-2-(1H-benzimidazol-2-yl)-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enenitrile distinct chemical and physical properties. These properties may enhance its reactivity, binding affinity, and overall utility in various applications compared to similar compounds.

Properties

IUPAC Name

(Z)-2-(1H-benzimidazol-2-yl)-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O2/c1-3-30-25-15-20(12-13-24(25)31-17-19-10-8-18(2)9-11-19)14-21(16-27)26-28-22-6-4-5-7-23(22)29-26/h4-15H,3,17H2,1-2H3,(H,28,29)/b21-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWMQVUKYBLQLMB-STZFKDTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)OCC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(/C#N)\C2=NC3=CC=CC=C3N2)OCC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.